5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione
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Overview
Description
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
Research on imidazolidine derivatives, including 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione analogs, has involved their synthesis and detailed structural characterization. For instance, a study presented the synthesis, spectral and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, providing insights into its molecular structure through X-ray diffraction and DFT calculations (Prasad et al., 2018).
Structural Exploration
Another study focused on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the versatility of imidazolidine derivatives in synthesizing structurally diverse compounds (Klásek et al., 2010).
Electrochemical Properties
Electrochemical Oxidation
Investigations into the electrochemical behavior of hydantoin derivatives revealed their potential for biochemical applications. A study examining the electrochemical oxidation of various hydantoin derivatives at a glassy carbon electrode highlighted their thermal stability and provided insights into their redox behavior, which could be relevant for electrochemical sensors and bioelectronics (Nosheen et al., 2012).
Pharmacological Evaluation
Antidepressant and Anxiolytic Activity
Research on 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives demonstrated potential antidepressant and anxiolytic activities, indicating the therapeutic applications of imidazolidine derivatives. These compounds showed high affinity for 5-HT1A and 5-HT2A receptors, suggesting their utility in developing new treatments for depression and anxiety disorders (Czopek et al., 2010).
Antitumor Activity
Antitumor Agents
In the quest for new antitumor agents, imidazolidine-2,4-dione analogs have been synthesized and evaluated for their antitumor activity. A study synthesized and tested new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione for in vitro antitumor activity, identifying compounds with significant cytotoxic potency against various cancer cell lines. This research underlines the potential of imidazolidine derivatives in cancer therapy (El-Sayed et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione are the 5-HT 1A and 5-HT 2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. The compound also exhibits inhibitory effects on ADAMTS 4 and 5 , which are involved in the degradation of cartilage .
Mode of Action
The compound interacts with its targets by acting as an agonist/antagonist at the 5-HT 1A (pre- and postsynaptic) receptors . It also exhibits antagonist action for the 5-HT 2A receptor . In relation to ADAMTS 4 and 5, it acts as an inhibitor, preventing the enzymes from degrading cartilage .
Biochemical Pathways
The compound affects the serotonin pathway by interacting with the 5-HT 1A and 5-HT 2A receptors . This interaction can lead to changes in mood, anxiety, and the sleep-wake cycle. The inhibition of ADAMTS 4 and 5 affects the cartilage degradation pathway , potentially slowing the progression of diseases like osteoarthritis .
Pharmacokinetics
The compound’slipophilicity is appreciated for providing insights into the structural requirements necessary for the development of new effective molecules having anticonvulsant effect .
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors can lead to anticonvulsant effects . It has been found to exhibit maximum seizure protection in the maximal electroshock (MES) test and was devoid of any neurotoxic effects . The inhibition of ADAMTS 4 and 5 could potentially slow the progression of diseases involving degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthritis .
Properties
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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